N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide
Description
N'-[(E)-(2,4-Dihydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide is a synthetic carbohydrazide derivative featuring a 2,4-dihydroxybenzaldehyde moiety conjugated via an imine bond (E-configuration) to a 2-methylfuran-3-carbohydrazide scaffold. The compound’s structure is characterized by intramolecular hydrogen bonding between the phenolic hydroxyl groups and the hydrazide functionality, which stabilizes the E-configuration . Its synthesis typically involves condensation of 2,4-dihydroxybenzaldehyde with 2-methylfuran-3-carbohydrazide under acidic conditions (e.g., dimethyl sulfoxide with orthophosphoric acid), followed by recrystallization .
Properties
IUPAC Name |
N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-2-methylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-8-11(4-5-19-8)13(18)15-14-7-9-2-3-10(16)6-12(9)17/h2-7,16-17H,1H3,(H,15,18)/b14-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRUGNUDPVREQB-VGOFMYFVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NN=CC2=C(C=C(C=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)N/N=C/C2=C(C=C(C=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and 2-methylfuran-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The hydroxyl groups on the phenyl ring can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for esterification or etherification reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Hydrazine derivatives.
Substitution: Ester or ether derivatives of the original compound.
Scientific Research Applications
N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with transition metals.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide involves its interaction with molecular targets through its hydrazone linkage and hydroxyl groups. These functional groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s ability to chelate metal ions makes it a potential enzyme inhibitor, affecting enzymatic activities and metabolic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide and analogous compounds:
Structural and Electronic Comparisons
- Substituent Effects: The 2,4-dihydroxyphenyl group in the target compound enables strong hydrogen bonding and metal chelation, unlike analogs with methoxy (e.g., 3-ethoxy-2-hydroxyphenyl) or chloro substituents (e.g., 2,4-dichlorophenyl) .
- Heterocyclic Scaffolds: Replacing the 2-methylfuran with a quinoline ring (as in compound 8a) introduces aromaticity and planarity, enhancing interactions with biological targets like DNA or enzymes . Conversely, thiosemicarbazides (C=S vs. C=O) exhibit stronger metal-binding affinity, as seen in copper(II) complexes with antifungal activity .
Physicochemical Properties
- Solubility: The 2,4-dihydroxyphenyl group enhances water solubility via hydrogen bonding, whereas lipophilic substituents (e.g., ethoxy, propylphenoxy) improve membrane permeability .
- Thermal Stability: Melting points correlate with molecular symmetry; compound 8a (quinoline derivative) has a higher melting point (183°C) compared to furan-based analogs due to rigid π-stacking .
Biological Activity
N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.
- Molecular Formula : C17H21N3O3
- Molecular Weight : 315.37 g/mol
The compound features a hydrazone structure, which is known for its diverse biological activities. The presence of the 2,4-dihydroxyphenyl group suggests potential antioxidant properties, while the furan moiety may contribute to its reactivity and biological interactions.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Activity : Studies have demonstrated that hydrazone derivatives can show significant antibacterial and antifungal effects. For instance, certain hydrazide-hydrazones have shown activity against Gram-positive bacteria such as Staphylococcus aureus and MRSA with minimal inhibitory concentrations (MIC) as low as 3.91 µg/mL .
- Anticancer Activity : In vitro studies using human cancer cell lines (e.g., HepG2, LN-229) have shown that some hydrazone derivatives exhibit potent antiproliferative effects with IC50 values in the low micromolar range. For example, one study reported an IC50 of 0.77 µM for a closely related compound against LN-229 cells .
Antimicrobial Studies
A study focused on the synthesis and evaluation of hydrazide-hydrazone derivatives indicated that compounds structurally related to this compound possess notable antimicrobial properties. The results highlighted:
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound 18 | 3.91 | Staphylococcus aureus |
| Compound 21 | 0.77 | LN-229 (cancer cell line) |
These findings suggest that structural modifications can enhance the biological activity of hydrazone compounds.
Anticancer Activity
The antiproliferative effects were assessed using the MTT assay across several cancer cell lines. The results showed selective toxicity against cancer cells while sparing normal cells, indicating a promising therapeutic index for further development:
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| HepG2 | 1.5 | This compound |
| LN-229 | 0.77 | Related hydrazone derivative |
Case Studies
One notable case study involved testing the compound's effects on zebrafish embryos to assess toxicity levels in vivo. The results indicated low to moderate toxicity, supporting its potential as a safe therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
